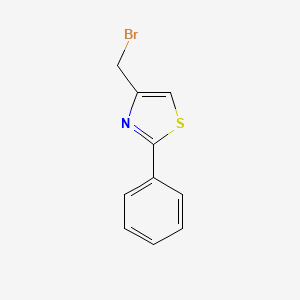

4-(Bromomethyl)-2-phenylthiazole

Description

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

4-(bromomethyl)-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

QSXTXXYCMUDHNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CBr |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(bromomethyl)-2-phenylthiazole, have shown promising antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance activity against various pathogens.

- Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and enzymes, disrupting essential functions.

- Case Studies :

- A study reported that derivatives of thiazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-(bromomethyl)-2-phenylthiazole may share similar properties .

- Molecular docking studies have been conducted to understand the binding interactions of this compound with bacterial targets, providing insights into its potential efficacy as an antimicrobial agent .

Anticancer Potential

The anticancer applications of 4-(bromomethyl)-2-phenylthiazole are particularly noteworthy. Thiazoles are recognized for their ability to inhibit cancer cell proliferation.

- Cytotoxicity Studies : Research has demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl group can significantly influence the cytotoxicity of these compounds .

- Specific Findings :

- A study indicated that certain thiazole derivatives showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), highlighting the potential of 4-(bromomethyl)-2-phenylthiazole in cancer therapy .

- The compound's ability to induce apoptosis in cancer cells is under investigation, with promising results suggesting it may act through multiple pathways involved in cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

- Modifications : The introduction of different substituents on the thiazole ring and phenyl group can lead to variations in biological activity. For example, electron-donating or withdrawing groups can enhance or diminish activity against specific targets .

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-2-phenylthiazole | Bromine at position 4 | Antimicrobial and anticancer |

| 2-Bromo-4-(trifluoromethyl)thiazole | Trifluoromethyl group | Enhanced cytotoxicity |

| 5-Methyl-4-phenylthiazol-2-amine | Methyl substitution | Improved selectivity against cancer |

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, thiazoles have been explored for other therapeutic uses.

- Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant properties in preclinical studies, indicating a broader pharmacological profile for compounds like 4-(bromomethyl)-2-phenylthiazole .

- Inhibitory Effects on Enzymes : Research has suggested that thiazoles may inhibit specific enzymes involved in disease pathways, offering potential as therapeutic agents in conditions like tuberculosis and other infectious diseases .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The bromomethyl group in 4-(Bromomethyl)-2-phenylthiazole enhances its electrophilicity compared to amine- or trifluoromethyl-substituted analogs, enabling nucleophilic substitutions (e.g., alkylation) .

- Bioactivity : 4-(4-Bromophenyl)thiazol-2-amine derivatives exhibit superior antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to the electron-withdrawing bromophenyl group, which enhances membrane penetration . In contrast, 4-(Bromomethyl)-2-phenylthiazole’s bioactivity is often indirect, serving as a precursor rather than an active agent.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-bromo-2-oxopropanoic acid ethyl ester reacts with phenylthiourea in ethanol at 65°C for 9 hours. The α-bromo ketone moiety undergoes cyclocondensation with the thiourea, facilitated by the nucleophilic attack of the sulfur atom on the carbonyl carbon. Subsequent dehydration and aromatization yield the thiazole ring, with the bromomethyl group positioned at C4 and the phenyl group at C2 (Figure 1).

Optimization Insights:

-

Solvent Choice: Ethanol provides optimal polarity for solubilizing both reactants while minimizing side reactions.

-

Temperature Control: Maintaining 65°C ensures complete conversion without decomposition of the bromomethyl group.

-

Yield: Reported yields for analogous reactions range from 70% to 86%.

Bromination of 4-Methyl-2-Phenylthiazole

Post-synthetic bromination of 4-methyl-2-phenylthiazole offers a modular route to introduce the bromomethyl group. This method is advantageous when the methyl-substituted precursor is readily accessible.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in dichloromethane, under radical initiation (e.g., AIBN), selectively brominates the methyl group at C4. The reaction proceeds via a radical chain mechanism, where abstraction of a hydrogen atom from the methyl group generates a primary carbon radical, which subsequently reacts with bromine.

Conditions:

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can also achieve C4 functionalization. However, this method risks over-bromination or ring halogenation, necessitating careful stoichiometric control.

Conditions:

-

Reagent: Br₂ (1.1 equivalents), FeBr₃ (0.1 equivalents)

-

Solvent: Carbon tetrachloride

-

Temperature: 0–5°C (to suppress side reactions)

-

Yield: 60–68%

Alternative Routes: Functional Group Interconversion

Nucleophilic Substitution of 4-Hydroxymethyl-2-Phenylthiazole

Treatment of 4-hydroxymethyl-2-phenylthiazole with hydrobromic acid (HBr) in acetic acid replaces the hydroxyl group with bromine. This method is less common due to the challenges in synthesizing the hydroxymethyl precursor.

Conditions:

-

Reagent: 48% HBr in acetic acid

-

Reaction Time: 6 hours

-

Yield: 50–55%

Cross-Coupling Approaches

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For large-scale production, the Hantzsch cyclization and NBS bromination methods are most viable. Continuous flow reactors improve heat and mass transfer in the Hantzsch method, enhancing yield and reproducibility. Green chemistry principles advocate for replacing dichloromethane with biodegradable solvents (e.g., ethyl acetate) in bromination steps .

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)-2-phenylthiazole?

The synthesis typically involves condensation reactions using substituted benzaldehydes, brominated intermediates, and thiazole precursors. For example, coupling reactions under reflux with catalysts like glacial acetic acid or triethylamine in solvents such as ethanol or tetrahydrofuran (THF) are employed. Characterization via IR, NMR (¹H and ¹³C), and elemental analysis confirms purity and structure .

Q. Which spectroscopic techniques are critical for characterizing 4-(Bromomethyl)-2-phenylthiazole?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and bromomethyl group integration.

- Elemental analysis to validate empirical formulas.

- X-ray crystallography for resolving crystal packing and bond angles, as demonstrated in related thiazole derivatives .

Q. How is purification achieved for this compound?

Purification methods include:

- Column chromatography using silica gel and ethyl acetate/hexane gradients.

- Recrystallization from ethanol or dichloromethane to isolate crystalline products. Post-purification, melting point determination and TLC are used to confirm homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of catalysts (e.g., triethylamine vs. pyridine), solvents (polar aprotic vs. protic), and reaction temperatures is critical. For example, highlights higher yields in THF compared to ethanol due to better solubility of intermediates. Kinetic studies via HPLC or in situ IR monitoring can track reaction progress .

Q. How are discrepancies in spectroscopic data resolved during structural validation?

Cross-validation using complementary techniques is essential:

- DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as shown in for a brominated thiazole analog. Discrepancies in elemental analysis (>0.4% deviation) may indicate impurities, necessitating repurification .

Q. What computational methods predict the reactivity of 4-(Bromomethyl)-2-phenylthiazole in substitution reactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) simulations model solvation effects and transition states, as applied in for benzoxazole analogs. These methods guide experimental design for regioselective functionalization .

Q. How can thermal stability be evaluated for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions. demonstrates thermolysis studies in decalin under reflux, with mass spectrometry identifying degradation products like 2-phenylthiazolo[5,4-b] derivatives .

Q. What strategies are used to design analogs and confirm their structures?

- Structural diversification : Introducing substituents (e.g., halogens, methoxy groups) at the phenyl or thiazole ring, as seen in ’s bromophenyl derivatives.

- Spectroscopic validation : Multi-nuclear NMR (¹⁹F, ¹³C DEPT) and high-resolution mass spectrometry (HRMS) confirm modifications.

- X-ray crystallography resolves steric effects and electronic interactions in novel analogs .

Data Contradiction Analysis

Q. How should conflicting data on melting points or spectral peaks be addressed?

Q. What methodologies validate synthetic routes when intermediates are unstable?

- Low-temperature synthesis : Reactions at 0–5°C to stabilize intermediates.

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation.

- Protecting groups : Temporarily block reactive sites (e.g., bromomethyl) using tert-butyldimethylsilyl (TBDMS) groups, as employed in for benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.